KRAS G12C inhibitor 27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 27 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation found in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell growth and cancer progression. KRAS G12C inhibitors, including this compound, aim to selectively bind to the mutant KRAS protein, thereby inhibiting its activity and halting cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 27 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe final product is obtained through a series of purification steps to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and reproducibility. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 27 undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions to introduce functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Piperazine, prolinol derivatives.
Major Products Formed
The major products formed from these reactions include various intermediates with functional groups such as amines, sulfoxides, and substituted pyrimidines, which are further processed to obtain the final this compound .
Scientific Research Applications
KRAS G12C inhibitor 27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell lines.
Medicine: Evaluated in preclinical and clinical studies for its potential to treat KRAS G12C-mutant cancers, particularly NSCLC.
Industry: Utilized in the development of new therapeutic strategies and combination therapies to overcome resistance to KRAS G12C inhibitors
Mechanism of Action
KRAS G12C inhibitor 27 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in an inactive state, preventing it from transmitting growth signals to downstream pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By inhibiting these pathways, this compound effectively halts cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
KRAS G12C inhibitor 27 can be compared with other similar compounds, such as:
Sotorasib (AMG-510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating NSCLC.
Adagrasib (MRTX849): Another potent KRAS G12C inhibitor with a similar mechanism of action but different pharmacokinetic properties.
GDC-6036: A highly selective KRAS G12C inhibitor with greater in vitro potency compared to sotorasib and adagrasib
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for the KRAS G12C mutation, making it a valuable tool in both research and therapeutic applications. Its distinct chemical structure and reactivity profile also contribute to its effectiveness and potential for overcoming resistance mechanisms observed with other KRAS G12C inhibitors .
Properties
Molecular Formula |
C29H32F4N6O3 |
---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
2-[(2S)-1-(2-fluoroprop-2-enoyl)-4-[(7R)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-[2-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C29H32F4N6O3/c1-18(30)27(40)39-13-12-38(15-19(39)9-10-34)26-22-17-41-25(21-7-3-4-8-23(21)29(31,32)33)14-24(22)35-28(36-26)42-16-20-6-5-11-37(20)2/h3-4,7-8,19-20,25H,1,5-6,9,11-17H2,2H3/t19-,20-,25+/m0/s1 |
InChI Key |
QHAKQJHNFQRVOF-ZYLNGJIFSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CO[C@H](C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN([C@H](C5)CC#N)C(=O)C(=C)F |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(COC(C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN(C(C5)CC#N)C(=O)C(=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.